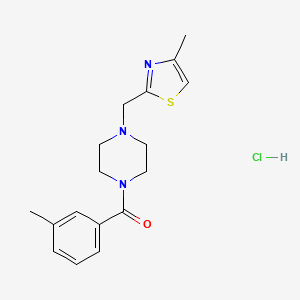

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, with the molecular formula C17H22ClN3OS and a molecular weight of 351.89, is known for its unique structure that combines a thiazole ring, a piperazine ring, and a tolyl group.

Méthodes De Préparation

The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride involves several steps. The process typically begins with the preparation of the thiazole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a thiazole ring, piperazine moiety, and an aromatic methanone group. Its molecular formula is C19H23N7S with a molecular weight of approximately 381.5 g/mol. The IUPAC name is ∗N∗,4−dimethyl−5−[2−(4−piperazin−1−ylanilino)pyrimidin−4−yl]−1,3−thiazol−2−amine .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit broad-spectrum antimicrobial activities. For instance, certain thiazole derivatives have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. These compounds were noted for their ability to inhibit growth in resistant strains, suggesting that (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride could be explored as a scaffold for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines indicated that certain derivatives possess significant antiproliferative activity. For example, compounds featuring similar structural elements demonstrated cytotoxic effects against colorectal carcinoma and breast cancer cell lines with promising growth inhibition percentages . The introduction of specific substituents on the thiazole ring was found to enhance anticancer activity, making it a candidate for further development in oncology .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 reported the synthesis of novel thiazole derivatives that included this compound as a reference compound. The derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, indicating their potential as alternatives in treating resistant infections .

Case Study 2: Anticancer Activity Evaluation

Another research effort focused on evaluating the anticancer properties of thiazole-containing compounds. In vitro tests against various cancer cell lines revealed that modifications to the piperazine moiety significantly affected cytotoxicity profiles. Notably, one derivative achieved an IC50 value of 15 μM against non-small cell lung cancer cells, highlighting the importance of structural optimization in enhancing therapeutic efficacy .

Mécanisme D'action

The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and enzyme activity .

Comparaison Avec Des Composés Similaires

When compared to similar compounds, (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride stands out due to its unique combination of structural features. Similar compounds include other piperazine derivatives and thiazole-containing molecules. the presence of both the thiazole and piperazine rings in this compound provides it with distinct chemical and biological properties .

Activité Biologique

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride, often referred to as a derivative of piperazine and thiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H16N2O⋅HCl and a molecular weight of approximately 240.73 g/mol. The structure features a piperazine ring substituted with a thiazole moiety and an m-tolyl group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with structural similarities have shown to inhibit Na+/K(+)-ATPase activity, which is crucial in cancer cell proliferation .

- Targeting Oncogenes : Some thiazole derivatives have been reported to inhibit Ras oncogene activity, contributing to their antitumor effects .

Biological Activity Against Cancer

A significant focus has been on the anticancer properties of this compound. In vitro studies have demonstrated its activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HOP-92 (NSCLC) | 10 | Inhibition of Na+/K(+)-ATPase |

| HCT-116 (Colorectal) | 40.87 | Cytostatic activity |

| SK-BR-3 (Breast) | 46.14 | Cytostatic activity |

These results indicate that the compound exhibits promising cytotoxicity, particularly against non-small cell lung cancer (NSCLC) and colorectal cancer cells .

Case Studies and Research Findings

- In Vitro Growth Inhibition : A study evaluated the growth inhibitory effects of various thiazole derivatives on human cancer cell lines, revealing that certain derivatives showed significantly higher potency than traditional chemotherapeutic agents like perillyl alcohol .

- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the piperazine ring was assessed to optimize the biological activity. Modifications led to enhanced binding affinity for target proteins and improved solubility, which are crucial for drug development .

- Pharmacokinetic Properties : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated favorable profiles for several thiazole-piperazine derivatives, suggesting good bioavailability and reduced toxicity .

Propriétés

IUPAC Name |

(3-methylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS.ClH/c1-13-4-3-5-15(10-13)17(21)20-8-6-19(7-9-20)11-16-18-14(2)12-22-16;/h3-5,10,12H,6-9,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAJSNYXYQKJOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.